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Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-YL)ethanone

Cat. No.: B063808 Get Quote

An In-Depth Technical Guide on the Physical Characteristics of 1-(3-Nitropyridin-2-
yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(3-Nitropyridin-2-yl)ethanone is a pyridyl ketone derivative whose structural features—a

pyridine ring, a nitro group, and a ketone functional group—make it a compound of significant

interest in synthetic and medicinal chemistry. As a versatile building block, a thorough

understanding of its physical and spectroscopic properties is paramount for its effective use in

research and development. This guide provides a comprehensive technical overview of the key

physical characteristics of 1-(3-Nitropyridin-2-yl)ethanone, presenting both reported data and

standardized protocols for its empirical determination. The methodologies are explained with an

emphasis on the underlying scientific principles to ensure robust and reproducible

characterization, empowering researchers to confidently integrate this compound into their

discovery workflows.

Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its precise

identity and fundamental properties. These data points are critical for everything from

stoichiometric calculations to regulatory documentation.
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1-(3-Nitropyridin-2-yl)ethanone is identified by the CAS Number 194278-44-9.[1][2] Its

structure consists of a pyridine ring substituted with a nitro group at the 3-position and an acetyl

group at the 2-position. The electron-withdrawing nature of both the nitro group and the

pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

Table 1: Core Chemical and Physical Properties

Property Value Source(s)

CAS Number 194278-44-9 [1][2]

Molecular Formula C₇H₆N₂O₃ [1][2]

Molecular Weight 166.13 g/mol [1][2]

Appearance White to light yellow solid [1]

Boiling Point 288.9 ± 20.0 °C (Predicted) [1]

Density 1.318 ± 0.06 g/cm³ (Predicted) [1]

pKa -1.92 ± 0.10 (Predicted) [1]

Synonyms

1-(3-nitro-2-pyridyl)ethanone,

1-(3-nitropyridin-2-yl)ethan-1-

one

[1]

Thermophysical Characterization: Melting Point
The melting point is a crucial physical constant that serves as a primary indicator of a

compound's purity. A sharp melting range typically signifies high purity, whereas a broad and

depressed range suggests the presence of impurities. While a specific experimental melting

point for 1-(3-Nitropyridin-2-yl)ethanone is not widely reported in the literature, its

determination is a straightforward and essential characterization step.

Protocol 1: Melting Point Determination via Capillary
Method
This protocol describes the standard and reliable method for determining the melting point of a

solid crystalline compound.
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Rationale: The capillary method provides a controlled and reproducible environment for heating

a small sample. The packed crystalline lattice requires a specific amount of thermal energy to

break down into a liquid state. Impurities disrupt this lattice, requiring less energy and causing

melting to occur over a wider temperature range.

Step-by-Step Methodology:

Sample Preparation: Ensure the 1-(3-Nitropyridin-2-yl)ethanone sample is completely dry

and finely powdered. A solvent-free sample is critical for accuracy.

Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a

height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range.

Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below

the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes liquid (T₂). The melting range is reported as

T₁ - T₂.

Dry & Powder Sample
Load Capillary Tube

(2-3 mm)
Place in Apparatus

Rapid Scan
(Approx. MP)

New Sample Slow Scan
(1-2 °C/min)

New Sample Record T₁ (First Liquid) Record T₂ (All Liquid)
Report Range

(T₁ - T₂)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a

molecule. Each method provides a unique piece of the structural puzzle, and together they

offer definitive proof of identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical

environment of hydrogen atoms. For 1-(3-Nitropyridin-2-yl)ethanone, the reported ¹H NMR

data in deuterochloroform (CDCl₃) provides a clear signature.[1]

Table 2: Reported ¹H NMR Spectral Data

Chemical Shift
(δ)

Multiplicity Integration
Coupling
Constant (J)

Assignment

2.73 ppm Singlet (s) 3H N/A
-CH₃ (Acetyl

group)

7.60 ppm
Doublet of

doublets (dd)
1H 8.3, 4.8 Hz

H-5 (Pyridine

ring)

8.23 ppm
Doublet of

doublets (dd)
1H 8.3, 1.5 Hz

H-4 (Pyridine

ring)

8.83 ppm
Doublet of

doublets (dd)
1H 4.8, 1.5 Hz

H-6 (Pyridine

ring)

Interpretation:

The singlet at 2.73 ppm corresponds to the three equivalent protons of the acetyl methyl

group, which has no adjacent protons to couple with.

The three distinct signals in the aromatic region (7.60-8.83 ppm) confirm the three protons

on the substituted pyridine ring. The splitting patterns (doublet of doublets) and coupling

constants are consistent with the proposed substitution pattern.
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δ 2.73 (s, 3H) δ 7.60 (dd, 1H) δ 8.23 (dd, 1H) δ 8.83 (dd, 1H)
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Caption: Structure with ¹H NMR assignments.

¹³C NMR: Carbon NMR would further confirm the structure by identifying all unique carbon

environments. While specific data is not readily available, one would expect signals

corresponding to the methyl carbon, the carbonyl carbon, and the five distinct carbons of the

pyridine ring.

Protocol 2: Acquisition of NMR Spectra
Rationale: This protocol ensures the acquisition of high-resolution spectra suitable for

unambiguous structural confirmation. The choice of solvent is critical; the compound must be

soluble, and the solvent's signals should not interfere with key analyte signals.

Step-by-Step Methodology:

Sample Preparation: Dissolve ~5-10 mg of 1-(3-Nitropyridin-2-yl)ethanone in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm), if not already present in the solvent.

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz,

16-32 scans, appropriate pulse width and relaxation delay).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., 100 MHz, 1024-4096 scans).
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Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate

the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected Absorptions: Based on the structure of 1-(3-Nitropyridin-2-yl)ethanone, the IR

spectrum should exhibit several key absorption bands. By analogy to similar structures like 1-

(3-nitrophenyl)ethanone, we can predict the approximate regions for these vibrations.[3][4]

~1700 cm⁻¹: A strong, sharp peak for the C=O (carbonyl) stretch of the ketone.

~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and

symmetric N-O stretching of the nitro group (NO₂), respectively.

~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations within the

pyridine ring.

~3100-3000 cm⁻¹: Weak to medium peaks for the aromatic C-H stretching.

~2950-2850 cm⁻¹: Weak peaks for the aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information

through analysis of fragmentation patterns.

Rationale: Under electron ionization (EI), a molecule is fragmented into characteristic pieces.

Analyzing the mass-to-charge ratio (m/z) of these fragments allows a chemist to deduce the

original structure.

Expected Fragmentation:

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the intact molecule's mass.
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[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a peak at m/z =

151.

[M-43]⁺: A prominent peak from the loss of the acetyl radical (•COCH₃), resulting in a

fragment at m/z = 123. This corresponds to the 3-nitropyridinyl cation.

Further Fragmentation: Subsequent loss of NO₂ (46 Da) or NO (30 Da) from the fragments.

[C₇H₆N₂O₃]⁺
m/z = 166

(Molecular Ion)

[C₆H₃N₂O₃]⁺
m/z = 151

- •CH₃

[C₅H₃N₂O]⁺
m/z = 123

- •COCH₃ (major)

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways in EI-MS.

Safety and Handling
Proper handling and storage are essential for ensuring laboratory safety and maintaining the

integrity of the compound.

GHS Hazard Information: 1-(3-Nitropyridin-2-yl)ethanone is classified with the GHS07

pictogram (Exclamation Mark), indicating potential hazards.[1]

Table 3: GHS Safety Information
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Category Information

Signal Word Warning

Hazard Statements

H302: Harmful if swallowed. H315: Causes skin

irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage and Handling Recommendations:

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[1][2]

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[5]

Conclusion
This technical guide has detailed the essential physical and spectroscopic characteristics of 1-
(3-Nitropyridin-2-yl)ethanone. The combination of its known properties and the standardized

protocols provided herein equips researchers with the necessary knowledge for its confident

identification, purity assessment, and safe handling. A thorough characterization, as outlined, is

the cornerstone of reproducible and reliable scientific research, enabling the successful

application of this valuable chemical building block in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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